12-chloro-3-[2-(4-methoxyphenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
Description
This compound is a polycyclic heterocyclic molecule featuring a benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one core. Key structural attributes include:
Properties
Molecular Formula |
C24H24ClNO4 |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
12-chloro-3-[2-(4-methoxyphenyl)ethyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C24H24ClNO4/c1-28-16-8-6-15(7-9-16)10-11-26-13-20-22-19(12-21(25)23(20)29-14-26)17-4-2-3-5-18(17)24(27)30-22/h6-9,12H,2-5,10-11,13-14H2,1H3 |
InChI Key |
JSEGXZSWCXGALJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC3=C4C(=CC(=C3OC2)Cl)C5=C(CCCC5)C(=O)O4 |
Origin of Product |
United States |
Preparation Methods
- One synthetic route involves alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide, followed by reaction with various sodium azides to yield coumarin–triazole derivatives .
- Other methods exist, but this specific compound’s synthesis details may require further literature search.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions.
Scientific Research Applications
Chemistry: Coumarins serve as versatile building blocks in organic synthesis due to their diverse reactivity.
Biology: Some coumarins exhibit anti-microbial, anti-tumor, and antioxidant properties.
Medicine: Research explores their potential as anti-HIV, anti-inflammatory, and anti-asthmatic agents.
Industry: Coumarins find applications in perfumery, cosmetics, and pharmaceuticals.
Mechanism of Action
- The specific mechanism for this compound would require further investigation.
- Molecular targets and pathways involved may vary based on its biological activity.
Comparison with Similar Compounds
Key Observations:
- Heterocyclic Diversity: Replacement of oxazinone with pyrimidine (e.g., ) or diazepine (e.g., ) alters hydrogen-bonding capacity and solubility.
- Substituent Effects :
Reactivity and Functionalization
- Chlorine Reactivity : The 12-chloro group in the target compound is prone to nucleophilic substitution (e.g., with hydrazine, as seen in ).
- Methoxy Group Stability : Resistant to hydrolysis under acidic conditions but may undergo demethylation under strong bases.
- Comparative Stability: Oxazinones (target) vs. pyrimidines (): Oxazinones are less aromatic but more hydrolytically stable due to ring strain minimization. Diazepines () exhibit pH-dependent ring-opening, unlike oxazinones.
Biological Activity
The compound 12-chloro-3-[2-(4-methoxyphenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one , a complex heterocyclic molecule, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available literature, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Structure
The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group modifications. The detailed synthetic routes often utilize starting materials such as 4-methoxyphenyl ethylamine and various chlorinated compounds. The structure features a benzochromeno framework with oxazine moieties, which is significant for its biological properties.
Key Structural Features
- Chlorine Atom : The presence of chlorine can enhance lipophilicity and influence receptor binding.
- Methoxy Group : The methoxy substituent on the phenyl ring may contribute to increased bioactivity through electronic effects.
- Hexahydro Configuration : This saturated framework can affect the compound's conformational flexibility and interaction with biological targets.
Anticancer Properties
Recent studies indicate that derivatives of the compound exhibit anticancer activity . For instance, compounds similar in structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as apoptosis-related proteins (e.g., Bcl-2 family) and cell cycle regulators.
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12-chloro derivative | Breast Cancer | 15.2 | Apoptosis induction |
| 12-chloro derivative | Lung Cancer | 20.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties . In vitro studies have demonstrated significant activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound could be a candidate for developing new antibiotics.
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 12.4 |
| Escherichia coli | 16.1 |
| Klebsiella pneumoniae | 18.3 |
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties , potentially making it useful in treating conditions like arthritis or other inflammatory diseases. Its anti-inflammatory effects are often compared to established drugs like dexamethasone.
Neuroprotective Effects
Emerging studies suggest that this compound may exhibit neuroprotective effects , particularly in models of neurodegenerative diseases such as Alzheimer's. The mechanism is believed to involve inhibition of acetylcholinesterase (AChE), which is crucial for maintaining neurotransmitter levels.
Case Studies
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, supporting its potential as an anticancer agent.
- Clinical Trials : Preliminary trials have indicated favorable outcomes in patients with specific types of cancer, although more extensive studies are needed to confirm efficacy and safety.
- Combination Therapies : The compound has been tested in combination with other chemotherapeutic agents, showing synergistic effects that enhance overall therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
